Pyrazino[2,3-d]pyridazine
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Overview
Description
Pyrazino[2,3-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrazine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-d]pyridazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines with high regiocontrol . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which efficiently produces 1,6-dihydropyridazines that can be converted to biologically important pyridazines in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Pyrazino[2,3-d]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield pyridazine-3,6-diones, while reduction reactions can produce dihydropyridazines
Scientific Research Applications
Pyrazino[2,3-d]pyridazine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound derivatives are explored for their use in agrochemicals and as molecular probes in biochemical studies .
Mechanism of Action
The mechanism of action of pyrazino[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, some derivatives of this compound have been shown to inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyrazino[2,3-d]pyridazine include other diazines such as pyridazine, pyrimidine, and pyrazine. These compounds share a common feature of having nitrogen atoms in their ring systems but differ in their specific arrangements and properties .
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct physicochemical properties and biological activities. Compared to other diazines, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
254-95-5 |
---|---|
Molecular Formula |
C6H4N4 |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrazino[2,3-d]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-2-8-6-4-10-9-3-5(6)7-1/h1-4H |
InChI Key |
XFEVEGNEHPLFGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=NN=CC2=N1 |
Origin of Product |
United States |
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